molecular formula C8H10N2O B13945877 4-Pyrimidinol,5-allyl-2-methyl- CAS No. 90006-94-3

4-Pyrimidinol,5-allyl-2-methyl-

Katalognummer: B13945877
CAS-Nummer: 90006-94-3
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: NACQVDDWDKZJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyrimidinol, 5-allyl-2-methyl- is a heterocyclic organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 5-allyl-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-4,6-dichloropyrimidine with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyrimidinol, 5-allyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrimidinone derivatives.

    Reduction: Formation of dihydropyrimidine analogs.

    Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Pyrimidinol, 5-allyl-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Pyrimidinol, 5-allyl-2-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-allyl-2-amino-6-methyl-4-pyrimidinol
  • 5-allyl-6-benzylpyrimidin-4(3H)-one
  • 5-butyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol

Uniqueness

4-Pyrimidinol, 5-allyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and methyl groups at specific positions on the pyrimidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

90006-94-3

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-methyl-5-prop-2-enyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O/c1-3-4-7-5-9-6(2)10-8(7)11/h3,5H,1,4H2,2H3,(H,9,10,11)

InChI-Schlüssel

NACQVDDWDKZJEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=O)N1)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.